molecular formula C20H15F2N5O3 B2583142 2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-28-1

2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2583142
M. Wt: 411.369
InChI Key: FWPGKSYFMUOOTH-UHFFFAOYSA-N
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Description

The compound “2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule that contains several functional groups. It has a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, but the overall three-dimensional shape of the molecule would be determined by the arrangement of the substituents around this core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it is likely to have a relatively high molecular weight and may be quite hydrophobic due to the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis and Structural Analysis

Purine derivatives, including those with specific functional groups such as fluorine, ethoxy, and carboxamide, are of significant interest due to their diverse biological activities and potential therapeutic applications. The synthesis of these compounds often involves complex reactions that yield products with interesting chemical and physical properties, including antimicrobial activity and the ability to interact with biological molecules in specific ways.

For instance, the study on Antiviral 9-[2-(phosphonomethoxy)alkoxy]purines presents a class of acyclonucleotides that attach to the purine ring via a nitrogen-oxygen bond, demonstrating potent activity against herpesviruses and other viral agents. These findings highlight the potential of purine derivatives in developing antiviral therapies (Duckworth et al., 1991).

Another aspect of research focuses on the structural analysis of purine derivatives, which is crucial for understanding their chemical behavior and interaction with biological targets. Studies like the Polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide reveal how polymorphic forms of a compound can have different physical properties and potentially different biological activities, which is essential for the development of pharmaceuticals (Shishkina et al., 2018).

Potential Applications

The research into purine derivatives extends beyond their synthesis and structural analysis to explore their potential applications in treating various diseases. For example, compounds with specific substitutions on the purine ring have shown promise as antimicrobial agents . The study on A clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents demonstrates the synthesis of compounds with significant in vitro antibacterial and antifungal activities, suggesting that certain purine derivatives could be developed into new antimicrobial drugs (Desai et al., 2011).

Safety And Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in biological assays, it could be further developed and optimized as a drug candidate .

properties

IUPAC Name

2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O3/c1-2-30-12-6-4-11(5-7-12)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)10-3-8-13(21)14(22)9-10/h3-9H,2H2,1H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPGKSYFMUOOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-difluorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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